molecular formula C15H10Br2O4 B568332 Bis(4-bromophenyl) propanedioate CAS No. 116210-64-1

Bis(4-bromophenyl) propanedioate

Cat. No. B568332
CAS RN: 116210-64-1
M. Wt: 414.049
InChI Key: VHCKBCLWUMPTLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, 1,3-Bis(4-bromophenyl)propane was obtained through the reduction of 4,4’-dibromochalcone . Another study reported the synthesis of novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, 1,3-Bis(4-bromophenyl)propane was found to have monoclinic P21 symmetry at 100 K . Another study performed a comprehensive exploration of the structure-reactivity relationship of a related compound using computational Density Functional Theory (DFT) and related methodologies .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the title compound 1,3-Bis(4-bromophenyl)propane was prepared via a modified literature procedure . Another study reported the design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Bis(4-bromophenyl)acetylene, have been reported. It is a powder solid with an appearance of off-white. It has a melting point range of 183 - 187 °C / 361.4 - 368.6 °F .

Safety and Hazards

Bis(4-bromophenyl)acetylene, a similar compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on exploring the polymorphism in crystals of similar compounds through vapour phase growth . This could provide valuable insights into the design and development of new materials involving these systems.

properties

IUPAC Name

bis(4-bromophenyl) propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Br2O4/c16-10-1-5-12(6-2-10)20-14(18)9-15(19)21-13-7-3-11(17)4-8-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCKBCLWUMPTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)CC(=O)OC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700293
Record name Bis(4-bromophenyl) propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-bromophenyl) propanedioate

CAS RN

116210-64-1
Record name Bis(4-bromophenyl) propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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